

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: A Technical Overview

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Compound of Interest

Compound Name: Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B1361754

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its key physicochemical properties, a representative experimental protocol for its synthesis and characterization, and explores its potential role within the context of cancer therapy, a prominent area of investigation for isoxazole derivatives.

Core Physicochemical Data

The physical and chemical properties of **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate** are summarized below. The melting point is a critical parameter for the identification and purity assessment of the compound.

Property	Value	Reference
Melting Point	82-83 °C	[cite:]
Molecular Formula	C13H13NO4	[cite:]
Molecular Weight	247.25 g/mol	[cite:]
Boiling Point	413.3±40.0 °C (Predicted)	
Density	1.182±0.06 g/cm3 (Predicted)	
CAS Number	376623-69-7	

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis, purification, and melting point determination of **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate**. These protocols are based on established methods for the synthesis of isoxazole derivatives.

Synthesis: 1,3-Dipolar Cycloaddition

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.^{[1][2]} The following is a representative protocol.

Materials:

- 4-Methoxybenzaloxime
- N-Chlorosuccinimide (NCS)
- Ethyl propiolate
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate

- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Generation of the Nitrile Oxide:** In a round-bottom flask, dissolve 4-methoxybenzaloxime in dichloromethane. Add N-Chlorosuccinimide portion-wise at 0 °C with stirring.
- After the addition is complete, add triethylamine dropwise to the reaction mixture at 0 °C. The formation of the corresponding hydroximoyl chloride and its subsequent in-situ conversion to the nitrile oxide will occur.
- **Cycloaddition Reaction:** To the solution containing the in-situ generated 4-methoxybenzonitrile oxide, add ethyl propiolate dropwise at room temperature.
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification: Recrystallization and Column Chromatography

The crude **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate** can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

- Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.^[3]

Column Chromatography Protocol:

- Prepare a silica gel column using a slurry of silica in an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.^{[3][4]}

Characterization: Melting Point Determination

The melting point of the purified **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate** is determined to assess its purity.

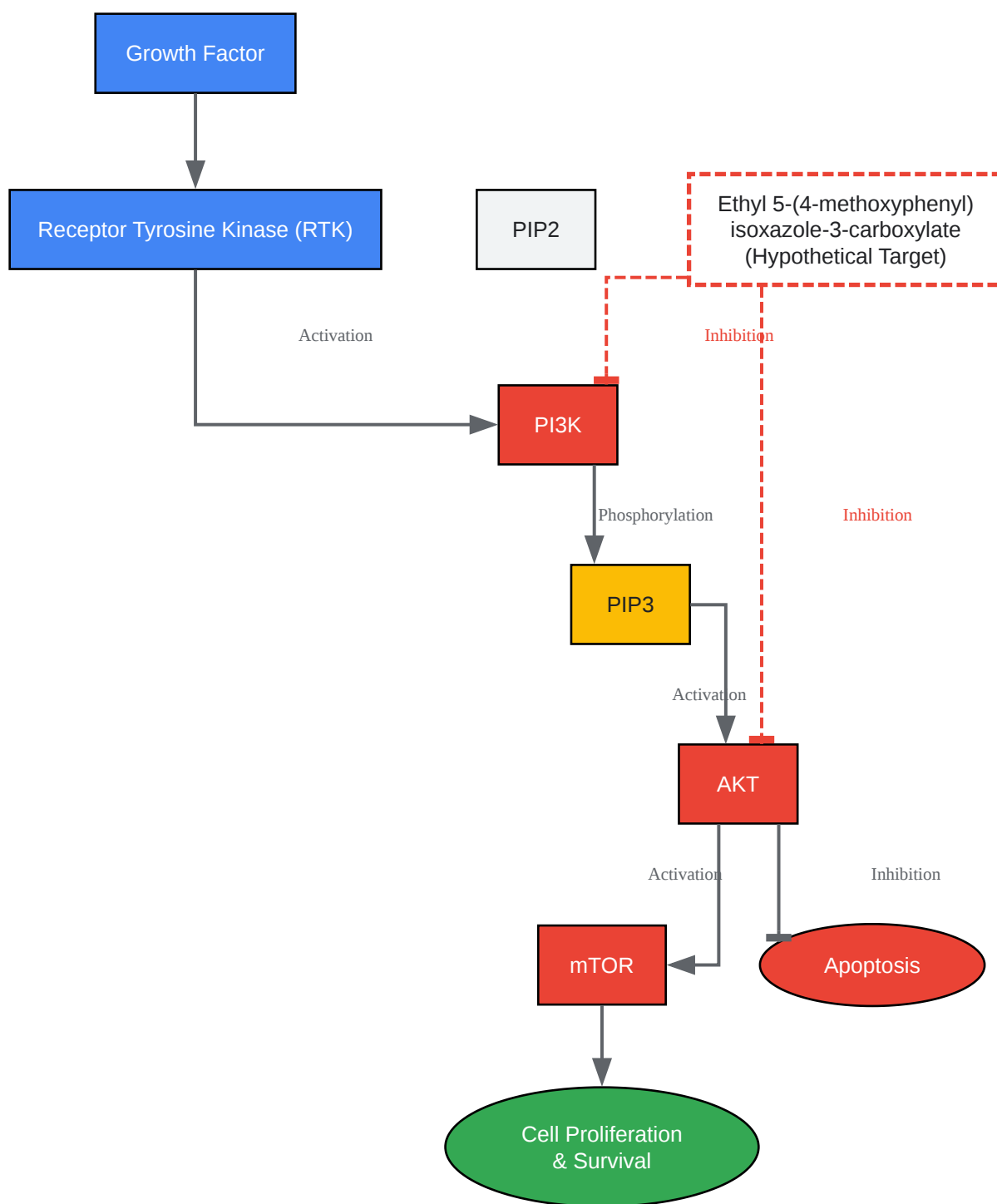
Procedure:

- Ensure the purified compound is a fine, dry powder.
- Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.

- Heat the apparatus at a rate of approximately 10-15 °C per minute for a preliminary determination.
- For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.

Potential Role in Drug Development: An Illustrative Signaling Pathway

Isoxazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.^{[5][6][7][8]} In the context of oncology, isoxazole-containing compounds have been investigated as inhibitors of various signaling pathways crucial for cancer cell proliferation and survival.^{[9][10]} One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many cancers. The diagram below illustrates a hypothetical mechanism by which an isoxazole derivative could exert its anticancer effects by targeting this pathway.

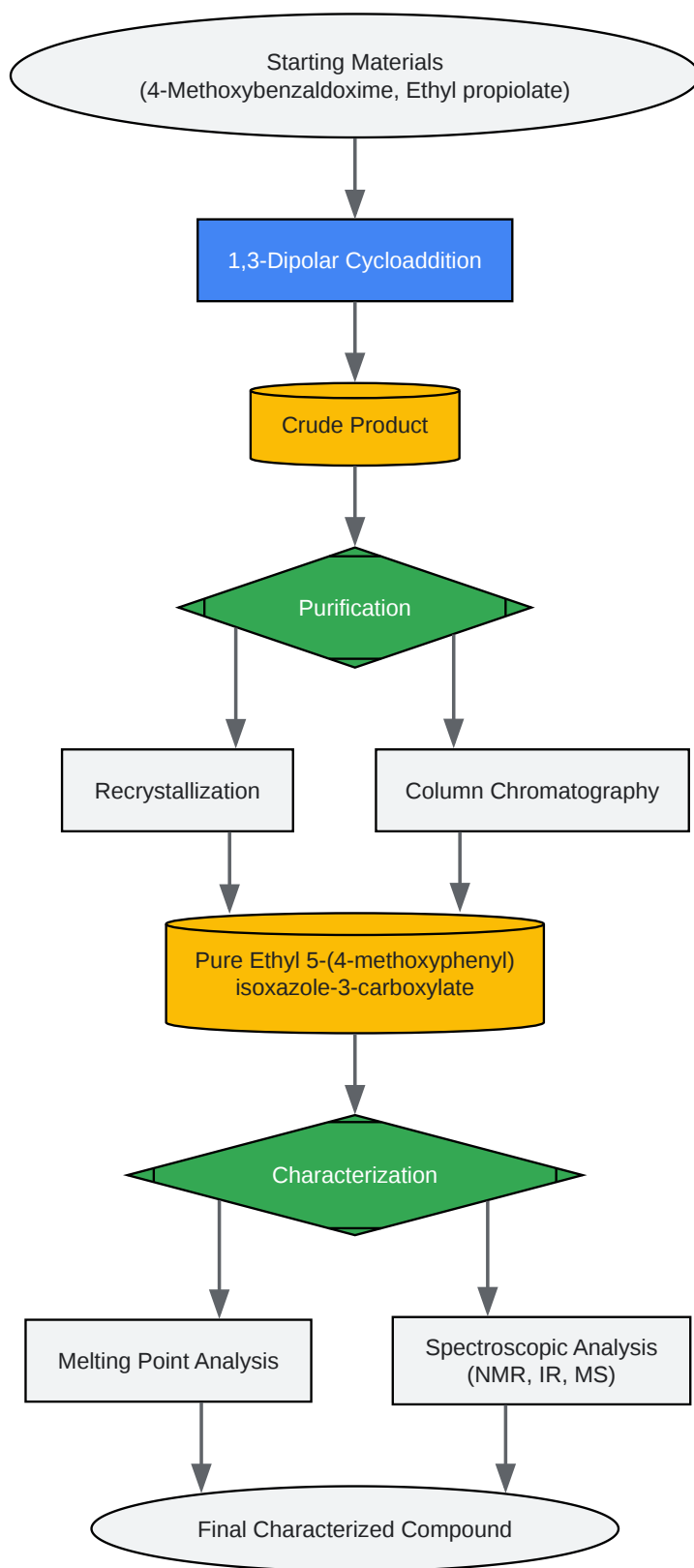


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Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by an isoxazole derivative.

Experimental Workflow Visualization

The logical flow of synthesizing, purifying, and characterizing **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate** is a critical aspect of its laboratory-scale production. The following diagram outlines this standard workflow.



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Caption: Workflow for the synthesis and characterization of **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate**.

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